molecular formula C16H15Br2FN2O2S B344913 1-(2,4-Dibromophenyl)sulfonyl-4-(4-fluorophenyl)piperazine CAS No. 325813-03-4

1-(2,4-Dibromophenyl)sulfonyl-4-(4-fluorophenyl)piperazine

Cat. No.: B344913
CAS No.: 325813-03-4
M. Wt: 478.2g/mol
InChI Key: ZGTFEIRVNBYQBR-UHFFFAOYSA-N
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Description

1-(2,4-Dibromophenyl)sulfonyl-4-(4-fluorophenyl)piperazine is a chemical compound with the molecular formula C16H15Br2FN2O2S. This compound is characterized by the presence of both bromine and fluorine atoms, which contribute to its unique chemical properties. It is often used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dibromophenyl)sulfonyl-4-(4-fluorophenyl)piperazine typically involves the reaction of 2,4-dibromobenzenesulfonyl chloride with 4-fluorophenylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dibromophenyl)sulfonyl-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine in dichloromethane.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-(2,4-Dibromophenyl)sulfonyl-4-(4-fluorophenyl)piperazine is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,4-Dibromophenyl)sulfonyl-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenylsulfonyl)piperazine
  • 1-(2-Fluorophenyl)piperazine
  • 4,4’-Difluorobenzophenone

Uniqueness

1-(2,4-Dibromophenyl)sulfonyl-4-(4-fluorophenyl)piperazine is unique due to the combination of bromine and fluorine atoms in its structure. This combination imparts distinct chemical properties, such as increased reactivity and binding affinity, making it valuable in various research applications.

Properties

IUPAC Name

1-(2,4-dibromophenyl)sulfonyl-4-(4-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Br2FN2O2S/c17-12-1-6-16(15(18)11-12)24(22,23)21-9-7-20(8-10-21)14-4-2-13(19)3-5-14/h1-6,11H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTFEIRVNBYQBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=C(C=C(C=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Br2FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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